![molecular formula C18H23N3OS B2920124 2-ethyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide CAS No. 361172-55-6](/img/structure/B2920124.png)

2-ethyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

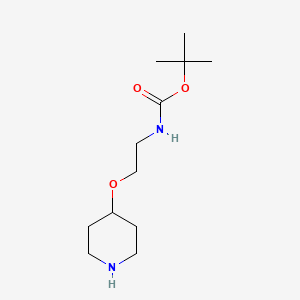

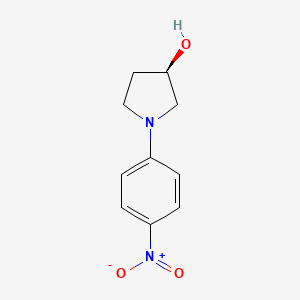

The molecular structure of this compound would be quite complex, given the presence of multiple functional groups and rings . The compound contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . It also contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . Additionally, it has ethyl, methylphenyl, and butanamide groups attached .Aplicaciones Científicas De Investigación

Comprehensive Analysis of 2-Ethyl-N-[2-(2-Methylphenyl)-4,6-Dihydrothieno[3,4-c]pyrazol-3-yl]butanamide Applications

Antiproliferative Activity in Cancer Research: The compound has been studied for its potential to inhibit the proliferation of cancer cells. It has shown promising results in inducing cell death and inhibiting cell growth, particularly in K562 (chronic myelogenous leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) cell lines . The compound’s ability to induce poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activate caspase 9, and reduce the expression levels of proliferating cell nuclear antigen (PCNA) suggests a complex action that combines antiproliferative effects with the induction of apoptosis .

Fluorescence-Based pH Sensing: This compound has also been identified as a potential pH indicator due to its fluorescence properties. It can enable both fluorescence intensity-based and ratiometric pH sensing, which is valuable for various biochemical and medical applications .

Organic Synthesis: In the realm of organic chemistry, the compound’s structure, which includes a benzylic position, allows for various reactions such as free radical bromination, nucleophilic substitution, and oxidation. These reactions are fundamental in the synthesis of complex organic molecules and have wide-ranging applications in drug development and materials science .

Electrophilic Cyclization Reactions: The compound can undergo iodine-mediated electrophilic cyclization, which is a critical step in synthesizing tetrasubstituted pyrazolo[4,3-c]pyridines. This reaction is significant for creating libraries of compounds with potential pharmacological activities .

Cross-Coupling Reactions: Due to the presence of a thienopyrazole moiety, the compound is a candidate for cross-coupling reactions such as Suzuki couplings. These reactions are pivotal in constructing carbon-carbon bonds, which are essential in medicinal chemistry for creating diverse molecular architectures .

Sirtuin Inhibition: Although not directly related to the compound , structurally similar compounds have been used as reactants for the synthesis of cambinol analogs, which are known for their sirtuin inhibitory activity with antitumor action. This suggests that the compound could be modified to target sirtuin enzymes, which play a role in aging and cancer .

Enantioselective Catalysis: The compound’s structural features may allow it to be used in enantioselective catalysis, particularly in reactions that require high stereochemical control. This application is crucial for producing chiral drugs and other bioactive molecules .

Sensor Development: Given its fluorescent properties, the compound could be further explored for developing sensors that detect specific biological or chemical events. This application is particularly relevant in environmental monitoring and diagnostics .

Mecanismo De Acción

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Biochemical Pathways

Related compounds, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound could potentially affect a wide range of biochemical pathways.

Result of Action

Related compounds have been shown to exhibit a range of biological activities, suggesting that this compound could potentially induce a variety of cellular responses .

Propiedades

IUPAC Name |

2-ethyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3OS/c1-4-13(5-2)18(22)19-17-14-10-23-11-15(14)20-21(17)16-9-7-6-8-12(16)3/h6-9,13H,4-5,10-11H2,1-3H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUHUYROKRHJISE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=C2CSCC2=NN1C3=CC=CC=C3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2920049.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2920052.png)

![Tert-butyl 6-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2920053.png)

![2-cyano-N-[(1-phenyl-1H-imidazol-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B2920055.png)

![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2920056.png)

![6-chloro-3-(3-morpholinopropyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B2920057.png)